Iloperidone Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iloperidone Dimer Impurity is a byproduct formed during the synthesis of Iloperidone, an atypical antipsychotic used to treat schizophrenia. Impurities like the Iloperidone Dimer can affect the quality, safety, and efficacy of the drug, making their identification and control crucial in pharmaceutical manufacturing .
Vorbereitungsmethoden
The synthesis of Iloperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide . During this process, impurities such as the Iloperidone Dimer can form. Industrial production methods aim to minimize these impurities through optimized reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Iloperidone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Iloperidone Dimer Impurity is primarily studied in the context of pharmaceutical research. Its identification and quantification are essential for:
Quality Control: Ensuring the purity and safety of Iloperidone.
Method Validation: Developing and validating analytical methods for impurity detection.
Stability Studies: Assessing the stability of Iloperidone under various conditions.
Wirkmechanismus
it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 and serotonin 5-HT2A receptors . These interactions can potentially affect the pharmacological profile of the drug.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Iloperidone Dimer Impurity include other impurities formed during the synthesis of Iloperidone, such as:
- Desfluoro Iloperidone
- Hydroxy Iloperidone
- Iloperidone N-oxide
Each of these impurities has unique chemical properties and potential impacts on the drug’s efficacy and safety. The Iloperidone Dimer is unique due to its specific formation pathway and structural characteristics .
Eigenschaften
Molekularformel |
C36H39FN4O5 |
---|---|
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
InChI-Schlüssel |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.